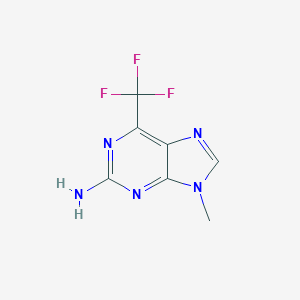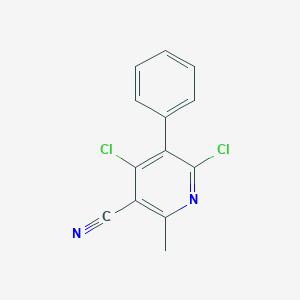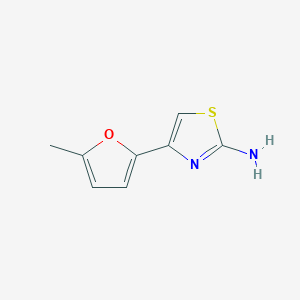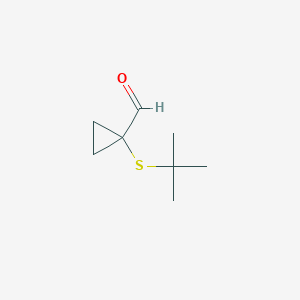
1-Formyl-1-tert-butylthiocyclopropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Formyl-1-tert-butylthiocyclopropane is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a sulfur-containing cyclopropane derivative that has been synthesized using different methods.
Mecanismo De Acción
The mechanism of action of 1-Formyl-1-tert-butylthiocyclopropane is not yet fully understood. However, studies have shown that this compound can interact with various biological targets, including enzymes and receptors. It has been found to exhibit inhibitory activity against certain enzymes, which makes it a potential candidate for the development of enzyme inhibitors.
Biochemical and Physiological Effects
Studies have shown that 1-Formyl-1-tert-butylthiocyclopropane can exhibit various biochemical and physiological effects. It has been found to have antioxidant activity, which can help in preventing oxidative stress-related diseases. Additionally, this compound has been shown to exhibit anticancer activity, making it a potential candidate for cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-Formyl-1-tert-butylthiocyclopropane in lab experiments is its high purity. This compound can be synthesized using different methods, which can result in a high yield of pure product. However, one of the limitations of using this compound is its high reactivity, which can make it challenging to handle in lab experiments.
Direcciones Futuras
There are several future directions for the use of 1-Formyl-1-tert-butylthiocyclopropane in scientific research. One of the primary areas of interest is in the development of new drugs. This compound has been shown to exhibit significant biological activity, and further studies can help in identifying its potential as a lead compound for drug development. Additionally, studies can be conducted to understand the mechanism of action of this compound and its interaction with various biological targets. This can help in identifying its potential applications in different scientific research fields.
Aplicaciones Científicas De Investigación
1-Formyl-1-tert-butylthiocyclopropane has been found to have potential applications in various scientific research fields. One of the primary areas of interest is in the development of new drugs. This compound has been shown to exhibit significant biological activity and can act as a potential lead compound for drug development.
Propiedades
Número CAS |
132866-22-9 |
|---|---|
Nombre del producto |
1-Formyl-1-tert-butylthiocyclopropane |
Fórmula molecular |
C8H14OS |
Peso molecular |
158.26 g/mol |
Nombre IUPAC |
1-tert-butylsulfanylcyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C8H14OS/c1-7(2,3)10-8(6-9)4-5-8/h6H,4-5H2,1-3H3 |
Clave InChI |
VODINIFSMLMXFC-UHFFFAOYSA-N |
SMILES |
CC(C)(C)SC1(CC1)C=O |
SMILES canónico |
CC(C)(C)SC1(CC1)C=O |
Sinónimos |
Cyclopropanecarboxaldehyde, 1-[(1,1-dimethylethyl)thio]- (9CI) |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


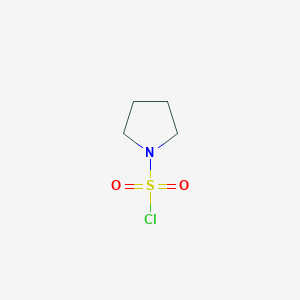
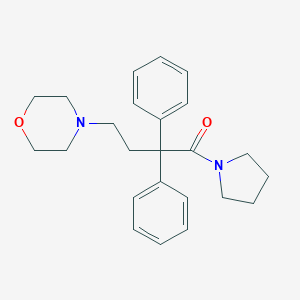
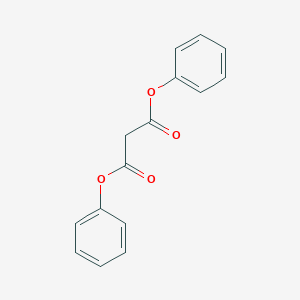



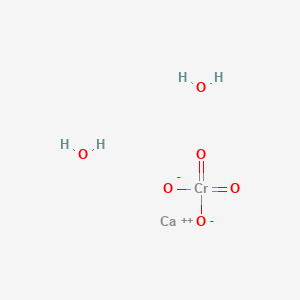
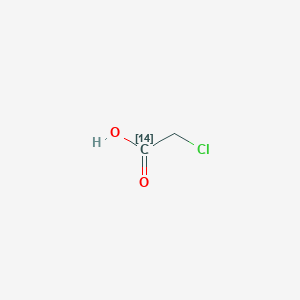
![Dodecanoic acid, 2-[bis(2-hydroxyethyl)amino]ethyl ester](/img/structure/B154643.png)

